molecular formula C21H26N2O5S2 B11645106 N,N'-di(butan-2-yl)-9-oxo-9H-fluorene-2,7-disulfonamide

N,N'-di(butan-2-yl)-9-oxo-9H-fluorene-2,7-disulfonamide

Cat. No.: B11645106
M. Wt: 450.6 g/mol
InChI Key: LTYBNZZCPIEIRT-UHFFFAOYSA-N
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Description

N,N’-di(butan-2-yl)-9-oxo-9H-fluorene-2,7-disulfonamide: is a complex organic compound characterized by its unique structure, which includes a fluorene core substituted with butan-2-yl groups and sulfonamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-di(butan-2-yl)-9-oxo-9H-fluorene-2,7-disulfonamide typically involves multiple steps:

    Formation of the Fluorene Core: The initial step involves the synthesis of the fluorene core, which can be achieved through Friedel-Crafts alkylation of biphenyl with a suitable alkyl halide.

    Introduction of Sulfonamide Groups: The sulfonamide groups are introduced via sulfonation of the fluorene core, followed by reaction with butan-2-amine under controlled conditions.

    Final Assembly: The final step involves the coupling of the sulfonated fluorene with butan-2-yl groups to form the desired compound.

Industrial Production Methods

Industrial production of N,N’-di(butan-2-yl)-9-oxo-9H-fluorene-2,7-disulfonamide may involve optimized versions of the above synthetic routes, with emphasis on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N,N’-di(butan-2-yl)-9-oxo-9H-fluorene-2,7-disulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

N,N’-di(butan-2-yl)-9-oxo-9H-fluorene-2,7-disulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N,N’-di(butan-2-yl)-9-oxo-9H-fluorene-2,7-disulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the fluorene core may interact with hydrophobic regions of proteins or membranes, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    N,N’-di(butan-2-yl)-1,4-phenylenediamine: Similar in structure but lacks the fluorene core.

    N,N’-di(butan-2-yl)-9H-fluorene-2,7-disulfonamide: Similar but without the oxo group.

Uniqueness

N,N’-di(butan-2-yl)-9-oxo-9H-fluorene-2,7-disulfonamide is unique due to the presence of both the fluorene core and the oxo group, which confer distinct chemical and physical properties. These features make it particularly valuable for applications requiring specific interactions with biological or chemical systems.

Properties

Molecular Formula

C21H26N2O5S2

Molecular Weight

450.6 g/mol

IUPAC Name

2-N,7-N-di(butan-2-yl)-9-oxofluorene-2,7-disulfonamide

InChI

InChI=1S/C21H26N2O5S2/c1-5-13(3)22-29(25,26)15-7-9-17-18-10-8-16(30(27,28)23-14(4)6-2)12-20(18)21(24)19(17)11-15/h7-14,22-23H,5-6H2,1-4H3

InChI Key

LTYBNZZCPIEIRT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC(C)CC

Origin of Product

United States

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